molecular formula C8H4Cl6 B1346900 alpha,alpha',2,4,5,6-Hexachloro-m-xylene CAS No. 1133-57-9

alpha,alpha',2,4,5,6-Hexachloro-m-xylene

Cat. No.: B1346900
CAS No.: 1133-57-9
M. Wt: 312.8 g/mol
InChI Key: YDNRGDROSRCQRU-UHFFFAOYSA-N
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Description

alpha,alpha',2,4,5,6-Hexachloro-m-xylene is a chlorinated aromatic compound with the molecular formula C8H4Cl6. It is known for its high degree of chlorination, which imparts unique chemical properties and reactivity. This compound is used in various industrial and research applications due to its distinctive chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: alpha,alpha',2,4,5,6-Hexachloro-m-xylene can be synthesized through the chlorination of p-xylene. The process involves multiple steps of chlorination under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The reaction typically requires the presence of a catalyst, such as ferric chloride, and is carried out at elevated temperatures to facilitate the chlorination process.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination reactors where p-xylene is continuously fed and chlorinated. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified through distillation or recrystallization techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: alpha,alpha',2,4,5,6-Hexachloro-m-xylene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

    Oxidation Reactions: It can be oxidized to form corresponding chlorinated benzoic acids or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form partially or fully dechlorinated products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alcohols. These reactions are typically carried out in polar solvents under reflux conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include chlorinated benzoic acids and other oxidized compounds.

    Reduction Reactions: Products include partially or fully dechlorinated aromatic compounds.

Scientific Research Applications

alpha,alpha',2,4,5,6-Hexachloro-m-xylene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex chlorinated aromatic compounds. Its unique reactivity makes it valuable in studying substitution and oxidation reactions.

    Biology: The compound is used in biochemical studies to understand the effects of chlorinated aromatic compounds on biological systems.

    Medicine: Research is conducted to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of alpha,alpha',2,4,5,6-Hexachloro-m-xylene involves its interaction with various molecular targets. The compound’s high degree of chlorination allows it to form strong interactions with nucleophilic sites in biological molecules, leading to potential inhibitory effects on enzymes and other proteins. The pathways involved include covalent binding to nucleophilic amino acid residues and disruption of normal cellular functions.

Comparison with Similar Compounds

  • 1,2,4,5-Tetrachloro-3,6-bis(chloromethyl)benzene
  • 1,2,3,4-Tetrachloro-5,6-bis(chloromethyl)benzene
  • 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene

Comparison: alpha,alpha',2,4,5,6-Hexachloro-m-xylene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its analogs, it may exhibit different reactivity in substitution and oxidation reactions due to the positioning of chlorine atoms. This uniqueness makes it valuable for specific industrial and research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1,2,3,5-tetrachloro-4,6-bis(chloromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl6/c9-1-3-5(11)4(2-10)7(13)8(14)6(3)12/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNRGDROSRCQRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150352
Record name 1,2,3,5-Tetrachloro-4,6-bis(chloromethyl)benzene
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Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133-57-9
Record name 1,2,3,5-Tetrachloro-4,6-bis(chloromethyl)benzene
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Record name 1,2,3,5-Tetrachloro-4,6-bis(chloromethyl)benzene
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Record name 1,2,3,5-Tetrachloro-4,6-bis(chloromethyl)benzene
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Record name 1,2,3,5-tetrachloro-4,6-bis(chloromethyl)benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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